![molecular formula C15H19ClO B13164357 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is a complex organic compound with the molecular formula C15H19ClO. It is characterized by a bicyclo[3.1.0]hexane core structure, which is a bicyclic system containing a cyclopropane ring fused to a cyclobutane ring. The compound also features benzyloxy and chloromethyl functional groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include benzyl alcohol.
Applications De Recherche Scientifique
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloromethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The bicyclo[3.1.0]hexane core provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Benzyloxy)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Methoxymethyl)-3-(chloromethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H19ClO |
|---|---|
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19ClO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Clé InChI |
KWRNYYBTONXNAS-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



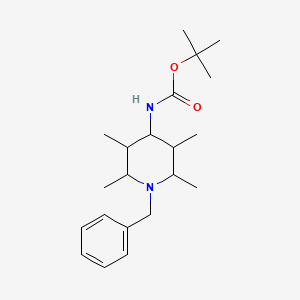

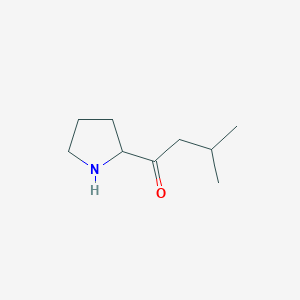
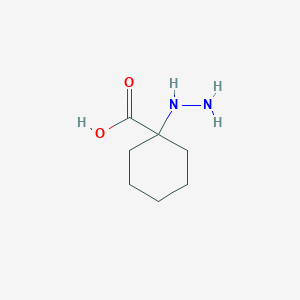
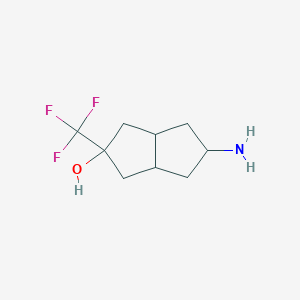
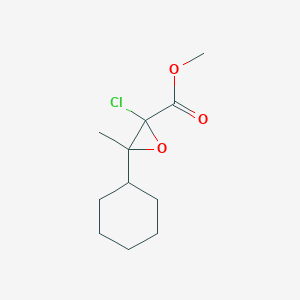
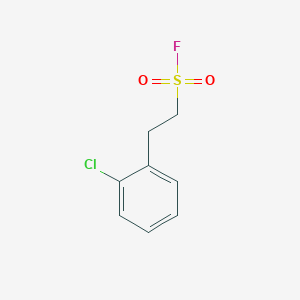
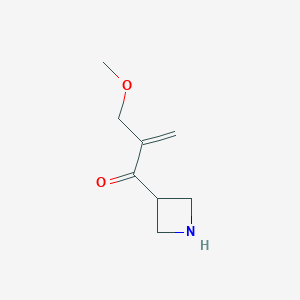
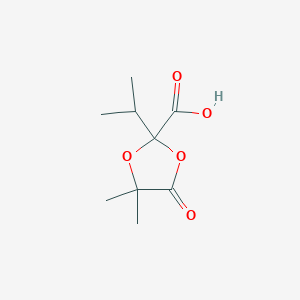

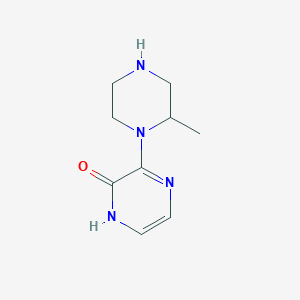
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)

